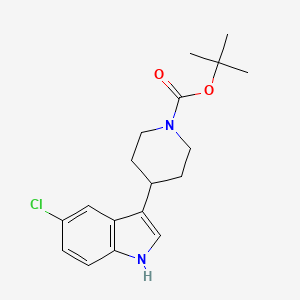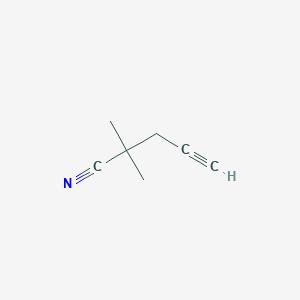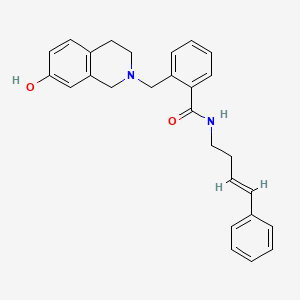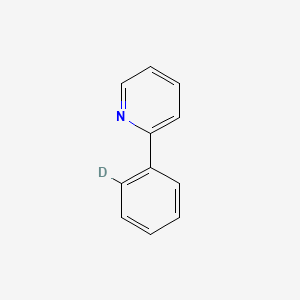
2-(2-Deuteriophenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Deuteriophenyl)pyridine: is an organic compound that features a pyridine ring substituted with a deuterated phenyl group at the 2-position. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Deuteriophenyl)pyridine typically involves the deuteration of 2-phenylpyridine. One common method is the reaction of phenyl lithium with pyridine, followed by deuteration using deuterium gas or deuterated reagents . The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The use of catalysts to enhance the reaction efficiency and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Deuteriophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
Chemistry: 2-(2-Deuteriophenyl)pyridine is used as a building block in organic synthesis, particularly in the development of new ligands for catalysis and the synthesis of complex organic molecules .
Biology: In biological research, deuterated compounds like this compound are used in metabolic studies to trace the pathways and interactions of molecules within biological systems .
Industry: In the materials science industry, this compound is explored for its use in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of 2-(2-Deuteriophenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In catalysis, the compound can act as a ligand, coordinating with metal centers to facilitate various chemical transformations . In biological systems, deuteration can affect the compound’s interaction with enzymes, potentially altering its metabolic pathways and activity .
Comparison with Similar Compounds
2-Phenylpyridine: The non-deuterated analog of 2-(2-Deuteriophenyl)pyridine, commonly used in similar applications.
2,2’-Bipyridine: A related compound with two pyridine rings, widely used as a ligand in coordination chemistry.
1,10-Phenanthroline: Another nitrogen-containing heterocycle used in coordination chemistry and as a ligand.
Uniqueness: The incorporation of deuterium in this compound imparts unique properties, such as increased stability and altered reaction kinetics, making it distinct from its non-deuterated counterparts . This uniqueness is particularly valuable in applications requiring precise control over reaction mechanisms and metabolic pathways .
Properties
Molecular Formula |
C11H9N |
|---|---|
Molecular Weight |
156.20 g/mol |
IUPAC Name |
2-(2-deuteriophenyl)pyridine |
InChI |
InChI=1S/C11H9N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-9H/i6D |
InChI Key |
VQGHOUODWALEFC-RAMDWTOOSA-N |
Isomeric SMILES |
[2H]C1=C(C=CC=C1)C2=CC=CC=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


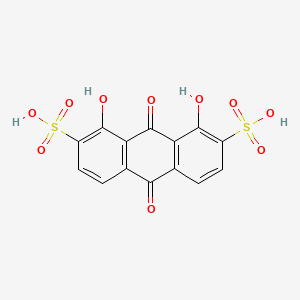
![6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14033276.png)
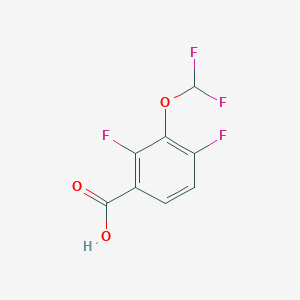
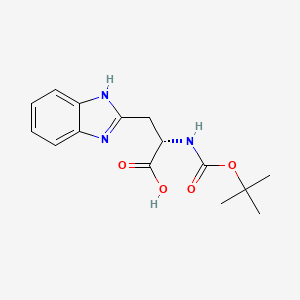
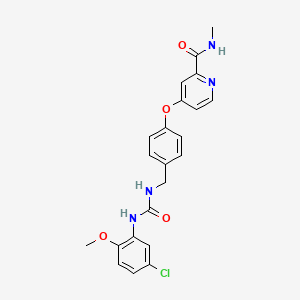
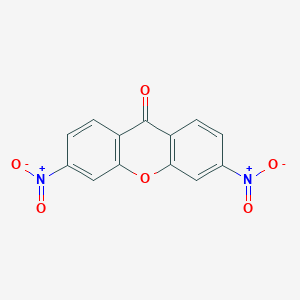

![tert-Butyl 1-oxo-6-thia-2,9-diazaspiro[4.5]decane-9-carboxylate 6,6-dioxide](/img/structure/B14033301.png)
![tert-butyl 3-carbamoyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B14033316.png)
